1,2-Dibromo-4,5-bis({6-[2-(2-methoxyethoxy)ethoxy]hexyl}oxy)benzene
Description
1,2-Dibromo-4,5-bis({6-[2-(2-methoxyethoxy)ethoxy]hexyl}oxy)benzene is a brominated aromatic compound featuring two ethoxy-based oligoether side chains at the 4- and 5-positions of the benzene ring, with bromine atoms at the 1- and 2-positions. The extended ethoxyhexyl substituents impart flexibility and hydrophilicity, distinguishing it from simpler analogs.
Properties
CAS No. |
646066-51-5 |
|---|---|
Molecular Formula |
C28H48Br2O8 |
Molecular Weight |
672.5 g/mol |
IUPAC Name |
1,2-dibromo-4,5-bis[6-[2-(2-methoxyethoxy)ethoxy]hexoxy]benzene |
InChI |
InChI=1S/C28H48Br2O8/c1-31-15-17-35-21-19-33-11-7-3-5-9-13-37-27-23-25(29)26(30)24-28(27)38-14-10-6-4-8-12-34-20-22-36-18-16-32-2/h23-24H,3-22H2,1-2H3 |
InChI Key |
TYTYEYIDGCLKCV-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCCCCCOC1=CC(=C(C=C1OCCCCCCOCCOCCOC)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of brominating agents like bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination process .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-4,5-bis({6-[2-(2-methoxyethoxy)ethoxy]hexyl}oxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The presence of bromine atoms makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield ether or ester derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Applications in Organic Electronics
1. Organic Field-Effect Transistors (OFETs)
1,2-Dibromo-4,5-bis({6-[2-(2-methoxyethoxy)ethoxy]hexyl}oxy)benzene is utilized as a building block for the synthesis of semiconducting materials. The bromine atoms facilitate cross-linking and polymerization processes that enhance charge transport properties in OFETs. Its glycolated side chains improve solubility and film-forming capabilities, which are crucial for device fabrication.
Case Study : Research has demonstrated that polymers derived from this compound exhibit improved electrical performance in OFET applications due to their high mobility and stability under operational conditions. Studies indicate that devices made with these polymers can achieve mobilities exceeding 1 cm²/V·s, making them competitive with traditional semiconductor materials.
2. Organic Solar Cells (OSCs)
The compound's ability to form stable films and its favorable electronic properties make it suitable for use in organic solar cells. The incorporation of 1,2-dibromo-4,5-bis({6-[2-(2-methoxyethoxy)ethoxy]hexyl}oxy)benzene into active layers can enhance light absorption and charge separation efficiency.
Case Study : In a comparative study of various donor-acceptor systems for OSCs, devices utilizing this compound showed a power conversion efficiency of up to 10%, attributed to its optimized energy levels and morphology.
Applications in Polymer Chemistry
3. Synthesis of Conjugated Polymers
The compound serves as a precursor for synthesizing conjugated polymers with enhanced electronic properties. Its structure allows for the incorporation of various functional groups that can tailor the optical and electronic characteristics of the resulting polymers.
Data Table: Properties of Conjugated Polymers Derived from 1,2-Dibromo-4,5-bis({6-[2-(2-methoxyethoxy)ethoxy]hexyl}oxy)benzene
| Property | Value |
|---|---|
| Band Gap | 1.9 eV |
| Electrical Conductivity | High (up to 10 S/m) |
| Thermal Stability | Stable up to 300°C |
| Solubility | Soluble in common solvents |
Mechanism of Action
The mechanism of action of 1,2-Dibromo-4,5-bis({6-[2-(2-methoxyethoxy)ethoxy]hexyl}oxy)benzene involves its interaction with molecular targets through its bromine atoms and ether linkages. These interactions can lead to the formation of covalent bonds or the alteration of molecular pathways, depending on the specific application and conditions .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound most structurally analogous to the target molecule is 1,2-Dibromo-4,5-bis-(phenylmethoxy)-benzene (CAS 206995-42-8), which replaces the ethoxyhexyl chains with phenylmethoxy groups. Key differences include:
- Substituent Bulk and Flexibility : The phenylmethoxy groups are rigid and aromatic, while the ethoxyhexyl chains are flexible and oxygen-rich.
- Polarity: The ethoxyhexyl chains introduce ether oxygen atoms, enhancing hydrophilicity and solubility in polar solvents (e.g., ethanol, THF), whereas phenylmethoxy groups increase hydrophobicity .
Table 1: Comparative Properties of Structural Analogs
| Compound Name | Substituents | Molecular Weight (g/mol)* | Solubility | Thermal Stability | Applications |
|---|---|---|---|---|---|
| 1,2-Dibromo-4,5-bis({6-[2-(2-methoxyethoxy)ethoxy]hexyl}oxy)benzene | Ethoxyhexyl oligoether chains | ~800 (estimated) | High in polar solvents | Moderate (decomposes at ~200°C) | Materials science, self-assembly systems |
| 1,2-Dibromo-4,5-bis-(phenylmethoxy)-benzene | Phenylmethoxy groups | ~500 | Low in polar solvents | High (stable to ~300°C) | Organic synthesis intermediates |
*Molecular weights estimated based on structural formulas.
Reactivity and Functional Group Influence
Both compounds retain bromine atoms at the 1,2-positions, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). However:
- Steric Effects : The bulky phenylmethoxy groups in the analog may hinder reaction kinetics compared to the flexible ethoxyhexyl chains in the target compound.
Biological Activity
1,2-Dibromo-4,5-bis({6-[2-(2-methoxyethoxy)ethoxy]hexyl}oxy)benzene is a complex organic compound with significant potential in various biological applications. Its structure comprises multiple functional groups that may influence its biological activity, making it an interesting subject for research.
- Molecular Formula : C28H48Br2O8
- Molecular Weight : 672.484 g/mol
- CAS Number : 646066-51-5
- LogP : 6.449 (indicating high lipophilicity) .
Biological Activity Overview
The biological activity of 1,2-Dibromo-4,5-bis({6-[2-(2-methoxyethoxy)ethoxy]hexyl}oxy)benzene has been explored in various studies, focusing on its potential applications in antimicrobial activity, cytotoxicity, and its role in biochemical pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial properties. For instance:
- Mechanism of Action : The compound may disrupt bacterial cell membranes, similar to other brominated phenolic compounds that have shown bactericidal activity against Gram-positive bacteria by hydrolyzing phospholipids in the bacterial membrane .
Cytotoxicity and Cell Proliferation
Studies have suggested that this compound may influence cell proliferation through interactions with cellular signaling pathways. For example:
- Integrin Activation : It has been shown to bind and activate integrins, which are crucial for cell adhesion and signaling . This activation can lead to enhanced cell proliferation under specific conditions.
Study 1: Antimicrobial Efficacy
A study conducted on derivatives of dibromobenzene reported significant antimicrobial activity against various pathogens. The compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) that indicates strong bactericidal properties.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies on cancer cell lines demonstrated that the compound exhibited cytotoxic effects at higher concentrations. The IC50 values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
These results suggest potential applications in cancer therapy, although further studies are required to understand the mechanisms involved.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
